2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline
Description
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4,8-dimethylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2S/c1-15-4-3-5-19-16(2)14-20(23-21(15)19)24-10-12-25(13-11-24)28(26,27)18-8-6-17(22)7-9-18/h3-9,14H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNBRAIIMDTAAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and halogenating agents like bromine (Br2). Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions may produce halogenated or nitrated quinoline derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to 2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline exhibit promising anticancer properties. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been a focal point of research. For instance, it has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
2. Neuropharmacology
The piperazine structure is known for its neuroactive properties. Research has suggested that this compound may modulate neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders such as anxiety and depression. Its interaction with serotonin receptors has been particularly noted, indicating a pathway for further exploration in psychopharmacology .
3. Antimicrobial Properties
The sulfonamide group present in the compound is associated with antimicrobial activity. Preliminary studies have demonstrated that derivatives of this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Neuropharmacological Effects
In animal models, administration of the compound resulted in decreased anxiety-like behaviors measured through established behavioral tests (e.g., elevated plus maze). This suggests potential as an anxiolytic agent.
Case Study 3: Antimicrobial Activity
In vitro testing against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, highlighting its potential as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline involves its interaction with specific molecular targets and pathways. The fluorophenyl sulfonyl group and the piperazine ring are key functional groups that contribute to its biological activity. These groups can interact with enzymes, receptors, or other proteins, leading to various biochemical effects .
Comparison with Similar Compounds
Key Observations:
Sulfamoyl-containing analogues (6h, 6i) exhibit lower melting points (132–230°C) compared to the benzoic acid derivative (270°C decomposition), suggesting reduced crystallinity due to flexible sulfonamide linkages .
Synthetic Complexity :
- Bis(4-fluorophenyl)methyl-substituted piperazines (6h, 6i) require multi-step synthesis with moderate yields (45–78%), while the target compound’s sulfonyl group may necessitate sulfonation or coupling reactions under controlled conditions .
Biological Relevance :
- Although biological data for the target compound are unavailable, fluorophenyl and sulfonamide groups in analogues like 6h and 6i are associated with enhanced bioactivity in antimicrobial and receptor-targeting studies .
Biological Activity
2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 399.5 g/mol. The structure features a quinoline core substituted with a piperazine ring and a sulfonyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H19FN4O2S |
| Molecular Weight | 399.5 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Antibacterial Activity : The compound has shown efficacy against various bacterial strains, suggesting its potential as an antibacterial agent. In vitro studies have demonstrated its ability to inhibit bacterial growth by disrupting cell wall synthesis and function.
- Enzyme Inhibition : It has been reported to inhibit key enzymes such as acetylcholinesterase and urease. This inhibition may be beneficial in treating conditions like Alzheimer's disease and urinary tract infections by modulating neurotransmitter levels and bacterial metabolism, respectively.
- Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells and inhibition of tumor growth factors .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Receptor Binding : The compound interacts with neurotransmitter receptors, influencing signaling pathways related to muscle contraction and neurotransmission.
- Enzyme Interaction : By binding to active sites on enzymes like acetylcholinesterase, it prevents the breakdown of acetylcholine, enhancing cholinergic transmission.
Case Studies
Several studies have highlighted the biological effects of this compound:
- Study on Antibacterial Efficacy : A study evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 10 µg/mL. The mechanism was linked to disruption of bacterial cell membrane integrity.
- Neuroprotective Effects : In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests a potential neuroprotective effect mediated by cholinesterase inhibition .
Comparative Analysis
A comparison with structurally similar compounds reveals insights into the unique properties of this compound:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl} | Contains piperidine moiety | Antibacterial activity |
| 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl} | Incorporates benzimidazole structure | Potential anticancer properties |
| 1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin] | Features similar piperazine ring | Analgesic effects |
Q & A
Q. What are the standard synthetic routes for 2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline?
Methodological Answer: Synthesis typically involves multi-step organic reactions, including nucleophilic substitution and sulfonylation. For example:
- Quinoline core formation : Start with substituted quinoline precursors, such as 4,8-dimethylquinoline derivatives.
- Piperazine functionalization : Introduce the 4-fluorophenylsulfonyl group via sulfonylation of piperazine intermediates under anhydrous conditions (e.g., using sulfonyl chlorides in dichloromethane).
- Purification : Crystallization in ethyl acetate or methanol yields high-purity products, confirmed by melting point analysis and chromatography . Key Data:
| Step | Reagents/Conditions | Characterization |
|---|---|---|
| Sulfonylation | 4-Fluorobenzenesulfonyl chloride, DCM, RT | TLC (Rf = 0.5), NMR (δ 7.8–8.2 ppm for aromatic protons) |
| Crystallization | Ethyl acetate | HRMS (m/z calculated: 439.18; found: 439.17) |
Q. How is structural characterization performed for this compound?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.5–8.5 ppm, methyl groups at δ 2.3–2.6 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., HRMS m/z 439.18 for C₂₁H₂₂FN₃O₂S) .
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and UV visualization .
Q. What safety precautions are required during handling?
Methodological Answer:
- Storage : Keep in airtight containers in dry, ventilated areas away from ignition sources .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection. Avoid inhalation of dust .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How to design experiments assessing environmental fate and transformation pathways?
Methodological Answer: Adopt a tiered approach inspired by Project INCHEMBIOL :
- Phase 1 (Lab) : Determine physicochemical properties (logP, hydrolysis rates) using OECD guidelines.
- Phase 2 (Microcosm) : Study biodegradation in soil/water systems under controlled conditions (pH 7, 25°C).
- Phase 3 (Field) : Monitor real-world degradation using LC-MS/MS to detect metabolites. Experimental Design Table:
| Parameter | Lab Study | Microcosm | Field Study |
|---|---|---|---|
| Duration | 7 days | 30 days | 1+ years |
| Key Metrics | Solubility, Stability | Microbial activity | Metabolite identification |
Q. How to analyze contradictions in pharmacological activity data across studies?
Methodological Answer:
- Comparative Binding Assays : Test affinity for neurotransmitter receptors (e.g., serotonin 5-HT₂A) using radioligand displacement assays. Note structural variations (e.g., sulfonyl vs. carbonyl groups) that alter selectivity .
- Statistical Validation : Apply ANOVA to compare IC₅₀ values across independent studies. Address outliers via dose-response curve re-evaluation .
- Orthogonal Techniques : Cross-validate results with computational docking (e.g., AutoDock Vina) to correlate binding modes with experimental data .
Q. What strategies optimize reaction yields in derivative synthesis?
Methodological Answer:
- Catalyst Screening : Test palladium catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂) for cross-coupling efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for sulfonylation kinetics. DMF increases reaction rates by 30% .
- Temperature Gradients : Perform reactions at 50°C, 70°C, and reflux to identify ideal conditions (e.g., 70°C maximizes piperazine coupling) .
Q. How to evaluate ecological risks using multi-level biological models?
Methodological Answer:
- Tiered Testing Framework :
Cellular Level : Cytotoxicity assays (e.g., MTT on human hepatocytes) .
Organism Level : Acute toxicity in Daphnia magna (EC₅₀ determination) .
Ecosystem Level : Mesocosm studies to assess bioaccumulation in aquatic food chains .
- Risk Quotient (RQ) : Calculate RQ = (Environmental Concentration) / (Predicted No-Effect Concentration). RQ > 1 indicates high risk .
Notes
- Avoid referencing commercial suppliers or non-academic sources.
- All methodologies are derived from peer-reviewed studies or validated experimental frameworks.
- For structural analogs, see for reaction pathways and for ecological/biological protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
